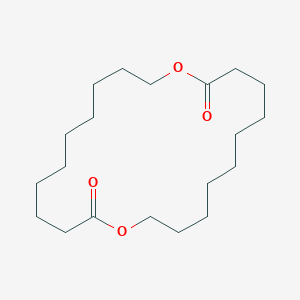
1,12-Dioxacyclodocosane-2,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dioxacyclodocosane-2,13-dione: is an organic compound with the molecular formula C20H36O4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,12-Dioxacyclodocosane-2,13-dione can be synthesized through the cyclization of long-chain diols with appropriate reagents. One common method involves the use of dicarboxylic acids and diols under acidic conditions to promote the formation of the lactone ring. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,12-Dioxacyclodocosane-2,13-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the lactone to the corresponding .
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of or .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like or in the presence of can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or depending on the nucleophile used.
Scientific Research Applications
1,12-Dioxacyclodocosane-2,13-dione has several applications in scientific research:
Chemistry: Used as a in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in and .
Medicine: Explored for its use in due to its biocompatibility.
Industry: Utilized in the production of and with specific properties.
Mechanism of Action
The mechanism of action of 1,12-dioxacyclodocosane-2,13-dione involves its ability to undergo ring-opening reactions under specific conditions. This property allows it to interact with various molecular targets and pathways, making it useful in applications such as drug delivery where controlled release of active ingredients is desired. The compound’s biodegradability also makes it an attractive candidate for environmentally friendly materials.
Comparison with Similar Compounds
Similar Compounds
1,12-Dioxacyclododecane-2,13-dione: A smaller ring lactone with similar chemical properties.
1,12-Dioxacyclotetradecane-2,13-dione: Another cyclic ester with a slightly larger ring structure.
1,12-Dioxacyclohexadecane-2,13-dione: A larger ring lactone with comparable reactivity.
Uniqueness
1,12-Dioxacyclodocosane-2,13-dione is unique due to its 22-membered ring structure , which imparts distinct physical and chemical properties. Its larger ring size compared to similar compounds allows for greater flexibility and reactivity , making it suitable for a wider range of applications in research and industry.
Properties
CAS No. |
1047-97-8 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,12-dioxacyclodocosane-2,13-dione |
InChI |
InChI=1S/C20H36O4/c21-19-15-11-7-3-1-5-9-13-17-23-20(22)16-12-8-4-2-6-10-14-18-24-19/h1-18H2 |
InChI Key |
DCUUKHJEKCSIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCCCCC(=O)OCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
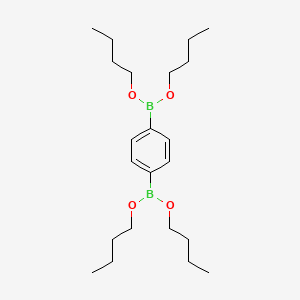
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
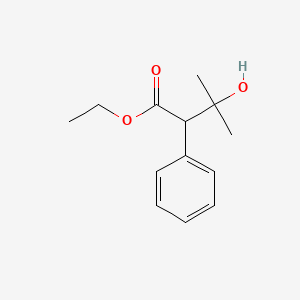
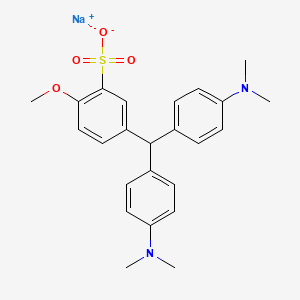
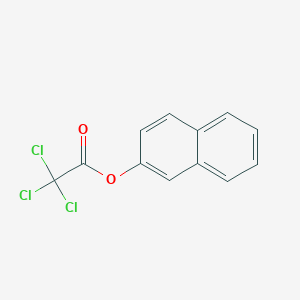
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
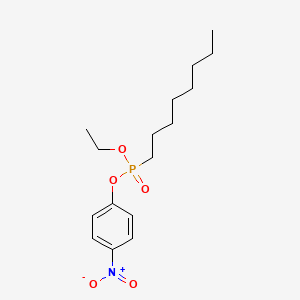
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)

